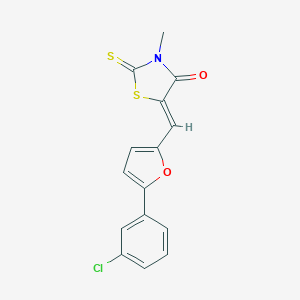![molecular formula C15H13ClN2O2 B240381 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240381.png)
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide, also known as MCCB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MCCB belongs to the class of benzamide derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide is not well understood. However, studies have suggested that this compound may exert its effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This compound has also been shown to inhibit the activity of certain enzymes, such as COX-2 and LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This compound has also been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. Additionally, this compound has been shown to increase the levels of antioxidants, such as superoxide dismutase (SOD) and glutathione (GSH).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. This compound has also been found to be stable in various conditions, including in the presence of light and heat. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not well understood, which makes it difficult to design experiments to study its effects. Additionally, the optimal dose and duration of this compound treatment are not known, which makes it challenging to compare results across studies.
Direcciones Futuras
There are several future directions for research on 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide. First, more studies are needed to elucidate the mechanism of action of this compound. This will help to identify the signaling pathways and enzymes that are affected by this compound and may lead to the development of more targeted therapies. Second, studies are needed to determine the optimal dose and duration of this compound treatment in various conditions. This will help to establish the safety and efficacy of this compound in human trials. Third, studies are needed to investigate the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in humans. This will help to determine the optimal dosing regimen and may lead to the development of new formulations of this compound.
Métodos De Síntesis
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has been synthesized using various methods, including the reaction of 4-(methylcarbamoyl)phenylboronic acid with 3-chlorobenzoyl chloride in the presence of a palladium catalyst. Another method involves the reaction of 4-(methylcarbamoyl)phenylamine with 3-chlorobenzoyl chloride in the presence of a base. These methods have been optimized to obtain high yields of this compound.
Aplicaciones Científicas De Investigación
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, this compound has been found to improve glucose tolerance and insulin sensitivity in diabetic animals.
Propiedades
Fórmula molecular |
C15H13ClN2O2 |
|---|---|
Peso molecular |
288.73 g/mol |
Nombre IUPAC |
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C15H13ClN2O2/c1-17-14(19)10-5-7-13(8-6-10)18-15(20)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Clave InChI |
FHWPGXBFBZPCSQ-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
SMILES canónico |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B240298.png)

![3-(2-Amino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240316.png)
![propan-2-yl (2E)-5-(4-chlorophenyl)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B240320.png)

![N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide](/img/structure/B240327.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B240331.png)



![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(1-phenylpropylidene)hydrazino]butanamide](/img/structure/B240349.png)
![Methyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B240350.png)
![2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B240355.png)
![N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B240358.png)